Sequential Cross-Coupling via Orthogonal Br/I Reactivity
1-Bromo-2-iodo-4-methylbenzene possesses two different aryl halide bonds (C–I and C–Br) in an ortho relationship. The C–I bond dissociation energy is ~57.6 kcal/mol, versus ~72.1 kcal/mol for C–Br [1]. This ~14.5 kcal/mol difference translates to a substantial kinetic preference for oxidative addition at iodine with Pd(0) catalysts. In a dual catalytic Ni/Co cross-electrophile coupling platform, bromo(iodo)arenes (as a class) undergo selective one-pot three-component couplings with two distinct alkyl halides, where iodine reacts first at lower catalyst loading, leaving bromine available for a second, distinct coupling step [2]. Mono-halogenated analogs (4-bromotoluene, 4-iodotoluene) cannot execute this sequential two-bond diversification because they possess only a single reactive C–X site. The ortho relationship in the target compound may also provide chelation or proximity effects absent in meta- or para-dihalogenated isomers.
| Evidence Dimension | Bond dissociation energy (C–X) dictating oxidative addition selectivity |
|---|---|
| Target Compound Data | C–I: ~57.6 kcal/mol; C–Br: ~72.1 kcal/mol (two orthogonal reactive sites available) |
| Comparator Or Baseline | 4-Bromotoluene: C–Br ~72.1 kcal/mol (single site); 4-Iodotoluene: C–I ~57.6 kcal/mol (single site); 4-Chlorotoluene: C–Cl ~83.7 kcal/mol (single site) |
| Quantified Difference | ΔBDE(C–Br vs C–I) ≈ 14.5 kcal/mol for target; zero differential for mono-halogenated comparators (single bond class only) |
| Conditions | Pd(0)-catalyzed oxidative addition; gas-phase bond dissociation energy reference values |
Why This Matters
For procurement in multi-step synthesis, the ability to perform two distinct, ordered coupling reactions from a single starting material eliminates intermediate isolation steps and reduces reagent waste, directly impacting cost-per-transformation and overall route efficiency.
- [1] Phrase halogen bond: C–halogen bond strengths of 115, 83.7, 72.1, and 57.6 kcal/mol for C–F, C–Cl, C–Br, and C–I, respectively. View Source
- [2] Charboneau, D. J. et al. (2020). A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. ACS Catalysis, 10, 11963–11978. DOI: 10.1021/acscatal.0c03237. View Source
